4-amino-3-methylpyridine-2-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
1782591-26-7 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
4-amino-3-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c1-4-5(8)2-3-9-6(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) |
InChI Key |
VMMWLTQRNQCQSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)O)N |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Amino 3 Methylpyridine 2 Carboxylic Acid and Analogues
De Novo Synthesis Approaches to the Pyridine (B92270) Ring System
De novo synthesis, the construction of the pyridine ring from acyclic precursors, offers a powerful route to highly functionalized pyridines. These methods build the core structure and can often install desired substituents in a single, efficient process.
Multicomponent Condensation Reactions for Pyridine Core Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly efficient for building molecular complexity. acsgcipr.orgacs.org These reactions are prized for their atom economy and reduced reaction times. acsgcipr.orgnih.gov
Classic examples of condensation reactions for pyridine synthesis include the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe reactions. acsgcipr.org The Hantzsch synthesis typically yields a dihydropyridine (B1217469) that requires a subsequent oxidation step, whereas the Bohlmann-Rahtz and Guareschi-Thorpe approaches directly produce the aromatic pyridine ring through elimination of small molecules like water. acsgcipr.org While effective, these traditional methods can be limited by the requirement for multiple electron-withdrawing groups in the starting materials. nih.govwhiterose.ac.uk
Modern MCRs overcome some of these limitations. For instance, a one-pot, three-component reaction involving cinnamaldehyde, ethylenediamine, and 1,3-dicarbonyl compounds, catalyzed by acetic acid, can produce novel tetrasubstituted hexahydroimidazo[1,2-a]pyridines under ambient conditions. acs.org Another approach utilizes a two-pot, three-component synthesis based on an aza-Wittig reaction followed by a Diels-Alder reaction to create diverse tri- and tetrasubstituted pyridines. nih.govwhiterose.ac.uk
Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis
| Reaction Name | Reactants | Key Features | Product Type | Citation |
|---|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia (B1221849) | Forms dihydropyridine intermediate requiring oxidation. | Dihydropyridine/Pyridine | nih.govacsgcipr.org |
| Bohlmann-Rahtz Synthesis | Enamine, α,β-unsaturated ketone | Direct formation of the aromatic pyridine ring. | Substituted Pyridine | nih.govacsgcipr.org |
| Acetic Acid-Catalyzed MCR | Cinnamaldehyde, Ethylenediamine, 1,3-Dicarbonyl compound | One-pot, ambient conditions, cost-effective catalyst. | Hexahydroimidazo[1,2-a]pyridine | acs.org |
Cycloaddition Reactions and Annulation Strategies
Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder type reactions), are a cornerstone for constructing six-membered rings like pyridine. nih.govwhiterose.ac.uk These methods can incorporate the nitrogen atom into either the diene or dienophile component, allowing for a wide range of substitution patterns. nih.govwhiterose.ac.uk For example, 2-azadienes, often generated in situ via aza-Wittig reactions, can react with various dienophiles to form pyridines. nih.gov
Transition-metal catalysis plays a key role in modern cycloaddition strategies. Cobalt-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have emerged as a straightforward and efficient method for assembling multi-substituted pyridines. rsc.org Nickel-catalyzed versions of this reaction are also effective, sometimes allowing for the synthesis of polysubstituted pyridines at mild temperatures. researchgate.net
Annulation strategies, which involve forming a ring onto an existing structure, are also prevalent. A formal (3+3) cycloaddition between enamines and unsaturated aldehydes or ketones provides a practical route to tri- or tetrasubstituted pyridines. nih.gov Furthermore, tandem cycloaddition/cycloreversion sequences using 1,4-oxazin-2-one precursors offer a reliable method for preparing highly substituted pyridines, which can be challenging to access through other means. nih.gov
Oxidative Coupling and Dearomatization Strategies
Dearomatization reactions are powerful transformations that convert flat, aromatic compounds into three-dimensional, saturated or partially saturated structures. nih.govacs.org These strategies are thermodynamically challenging due to the loss of aromatic stabilization energy but enable novel functionalization patterns. acs.org
One approach involves the temporary dearomatization of a pyridine ring. For example, a rhodium-catalyzed reaction can achieve C-3/5 methylation of C-4 functionalized pyridines. nih.govrsc.org This process involves reducing the pyridine to a more nucleophilic, non-aromatic intermediate, which then reacts with an electrophile (like formaldehyde) before being re-aromatized. nih.govresearchgate.net
Arenophile-mediated dearomatization can introduce heteroatom functionalities directly onto the pyridine ring without prior activation of the substrate. nih.gov This method, combined with olefin oxidation chemistry, provides access to previously elusive dihydropyridine cis-diols and epoxides. nih.gov These dearomatization processes can be combined with other reactions, such as oxidative coupling, to create complex molecular skeletons in a single sequence. acs.org
Functional Group Introduction and Transformation Pathways on Pyridine Precursors
Once the pyridine core is formed, the introduction or modification of functional groups at specific positions is necessary to arrive at the target molecule. Regioselectivity—controlling the exact position of the new group—is a paramount challenge in pyridine chemistry.
Regioselective Amination at the C4 Position
Introducing an amino group specifically at the C4 position of the pyridine ring is a key step for synthesizing the target compound and its analogues. Direct C-H amination is a highly desirable strategy. nih.gov One advanced method employs a nucleophilic substitution of hydrogen (SNH) mechanism. nih.gov In this process, the pyridine is activated to form a 4-pyridyl pyridinium (B92312) salt intermediate, which then reacts with aqueous ammonia to yield the 4-aminopyridine (B3432731) product without needing to isolate the intermediate. nih.gov
Another strategy involves using N-aminopyridinium salts as electrophiles. These can react with various nucleophiles, including indoles and naphthols, to achieve exclusive C4-(hetero)arylation of the pyridine ring at room temperature, often without the need for a catalyst. frontiersin.org For simpler alkyl groups, a blocking group strategy has been developed. A maleate-derived group can be used to shield other positions, allowing for a Minisci-type decarboxylative alkylation to proceed with high selectivity at the C4 position. nih.govchemrxiv.org
Table 2: Methodologies for C4-Functionalization of Pyridines
| Method | Reagents/Approach | Key Feature | Product | Citation |
|---|---|---|---|---|
| Nucleophilic Substitution of Hydrogen (SNH) | Pyridine, external pyridine reagents, aqueous ammonia | Forms 4-pyridyl pyridinium salt intermediate. | 4-Aminopyridine | nih.gov |
| Nucleophilic (Hetero)arylation | N-aminopyridinium salts, Indoles/Naphthols, Base | Catalyst-free, exclusive C4 selectivity. | C4-(Hetero)aryl Pyridine | frontiersin.org |
Site-Specific Methylation at the C3 Position
Achieving site-specific methylation at the C3 position is often accomplished through strategies that alter the inherent electronic properties of the pyridine ring. A notable method involves the nucleophilic activation of pyridine or quinoline (B57606) derivatives through hydrosilylation. acs.org This creates an enamine intermediate that can then undergo electrophilic trifluoromethylation or, by extension, other alkylations at the C3 position. acs.org
A rhodium-catalyzed method that uses methanol (B129727) and formaldehyde (B43269) as reagents accomplishes direct methylation at the C-3 and C-5 positions. nih.govrsc.orgresearchgate.net This reaction proceeds through a temporary dearomatization of the pyridine ring, which is activated by reduction. This renders the C3/C5 positions nucleophilic, allowing them to react with the methylating agent before the ring is rearomatized. nih.govresearchgate.net These advanced methods provide pathways to install methyl groups at positions that are traditionally difficult to functionalize directly.
Carboxylation Strategies at the C2 Position
The introduction of a carboxyl group at the C2 position of the pyridine ring is a critical transformation in the synthesis of 4-amino-3-methylpyridine-2-carboxylic acid. A predominant and effective method to achieve this is through directed ortho-metalation (DoM). acs.orgwikipedia.org This strategy utilizes a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent C2 position, creating a potent nucleophilic site for subsequent reaction with an electrophile like carbon dioxide.
For pyridine derivatives, the nitrogen atom within the ring can act as a directing group, but often other functional groups are employed to enhance the regioselectivity of the lithiation. clockss.org In the context of synthesizing the target molecule, the amino group at C4 and the methyl group at C3 influence the electronic landscape of the pyridine ring. However, direct lithiation adjacent to the ring nitrogen is a common and powerful strategy. The general mechanism involves the coordination of lithium to the pyridine nitrogen, which facilitates the deprotonation at the C2 position by a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). wikipedia.orgclockss.org The resulting 2-lithiopyridine intermediate is then quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield the desired 2-carboxylic acid.
This reaction is highly sensitive and must be conducted under anhydrous conditions at low temperatures (e.g., -78 °C) to prevent side reactions, such as the addition of the organolithium reagent to the C=N bond of the pyridine ring. clockss.org
Alternative precursors, such as halogenated pyridines, can also be used. For instance, a 2-halopyridine derivative can undergo lithium-halogen exchange to form the same 2-lithiopyridine intermediate, which is then carboxylated. Another approach involves the hydrolysis of a nitrile group. For example, 2-chloro-4-methyl-3-pyridinecarbonitrile can be hydrolyzed in concentrated sulfuric acid to produce the corresponding 2-carboxamide, which can be further processed. google.com
Table 1: Comparison of Carboxylation Strategies for Pyridine Derivatives
| Precursor Type | Reagents | Key Intermediate | Conditions | Advantages | Disadvantages |
| Substituted Pyridine | 1. Organolithium (n-BuLi, LDA) 2. CO2 3. H+ workup | 2-Lithiopyridine | Anhydrous, Low Temp (-78°C) | High regioselectivity, direct C-H functionalization | Requires stringent anhydrous/anaerobic conditions |
| 2-Halopyridine | 1. Organolithium (n-BuLi) 2. CO2 3. H+ workup | 2-Lithiopyridine | Anhydrous, Low Temp (-78°C) | Utilizes readily available precursors | Additional synthetic step for halogenation may be needed |
| 2-Cyanopyridine | 1. H2SO4 or NaOH 2. H+ workup | Carboxamide/Carboxylate | High temperatures, aqueous | Does not require organometallics | Harsh conditions, potential for side products |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of picolinic acid derivatives is an area of growing importance, aimed at reducing environmental impact and improving safety. acs.org Key strategies include the use of safer solvents, renewable feedstocks, and catalytic methods to enhance atom economy.
One green approach involves moving away from hazardous organometallic reagents and chlorinated solvents. For instance, the oxidation of precursor alcohols or aldehydes using greener oxidants and catalysts in aqueous media presents a more sustainable route. chemicalbook.com Recently, a multi-component reaction for synthesizing picolinate (B1231196) derivatives was developed using a reusable, nanoporous heterogeneous catalyst (UiO-66(Zr)-N(CH2PO3H2)2) in ethanol (B145695) at room temperature, showcasing a significant advancement in green synthesis. nih.gov
While direct application of all these methods to this compound specifically may not be widely documented, these examples from analogous picolinic acid syntheses provide a clear roadmap for developing more environmentally benign pathways. For example, a documented synthesis of 4-aminopicolinic acid from Picloram utilizes a catalytic hydrogenation process with a Pd/C catalyst in an aqueous lithium hydroxide (B78521) solution, which is a step towards greener chemistry. chemicalbook.com
Mechanistic Insights into Key Bond-Forming Reactions
Understanding the mechanisms of the key bond-forming reactions is crucial for optimizing the synthesis of this compound. The central C-C bond formation in the carboxylation at the C2 position via directed ortho-metalation (DoM) is a well-studied process. wikipedia.org
The mechanism proceeds as follows:
Coordination: The organolithium reagent, often in an aggregated state, coordinates to the Lewis basic nitrogen atom of the pyridine ring. wikipedia.org
Deprotonation: This coordination increases the acidity of the ortho protons. The highly basic alkyl group of the organolithium reagent then abstracts a proton from the C2 position, which is the most activated site adjacent to the directing nitrogen atom. This step forms a stable aryllithium intermediate. wikipedia.orgclockss.org
Electrophilic Quench: The newly formed 2-lithiopyridine species is a powerful nucleophile. It attacks the electrophilic carbon atom of carbon dioxide (CO2), forming a lithium carboxylate salt.
Protonation: Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final this compound.
For the amination of the pyridine ring, particularly at the C4 position, recent studies have elucidated a nucleophilic substitution of hydrogen (SNH) mechanism. nih.gov This process involves the activation of the pyridine ring, making it susceptible to nucleophilic attack. The formation of a 4-pyridyl pyridinium salt intermediate has been identified as a key step, which then reacts with a nucleophile like ammonia to yield the 4-aminopyridine product. nih.gov The regioselectivity of this amination is carefully controlled by the electronic properties of the reagents used. nih.gov This direct C-H amination strategy represents a highly efficient and atom-economical approach to installing the vital amino group.
Chemical Reactivity and Derivatization Strategies of 4 Amino 3 Methylpyridine 2 Carboxylic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a key site for modification, enabling the introduction of various functionalities through esterification, amidation, and decarboxylation reactions.
Esterification of the carboxylic acid group in pyridinecarboxylic acids is a fundamental transformation used for both protecting the carboxyl group and for creating functional derivatives. masterorganicchemistry.comgoogle.com The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com For 4-amino-3-methylpyridine-2-carboxylic acid, this reaction proceeds by protonating the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.commasterorganicchemistry.com
Common alcohols used for this purpose include methanol (B129727) and ethanol (B145695), yielding the corresponding methyl and ethyl esters. sigmaaldrich.comnih.gov For instance, the methyl ester, methyl 4-aminopyridine-2-carboxylate, is a known derivative. sigmaaldrich.comnih.gov While direct esterification of this compound is feasible, alternative methods involve the use of coupling reagents like carbodiimides in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). acs.org
Table 1: Examples of Esterification Reactions and Conditions
| Reactant | Reagent(s) | Product | Typical Conditions |
|---|---|---|---|
| Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄, HCl) | Ester | Reflux in excess alcohol masterorganicchemistry.com |
This transformation is crucial not only for protecting the carboxylic acid during subsequent reactions at the amino group but also for synthesizing esters that may serve as key intermediates in the creation of more complex molecules. google.com
The carboxylic acid moiety of this compound can be readily converted to a wide range of amides through reaction with primary or secondary amines. These amidation reactions are typically facilitated by peptide coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. uniurb.it
A variety of coupling reagents are available, each with its own advantages. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization and improve efficiency. peptide.com Other effective coupling agents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), which can promote rapid amide bond formation. peptide.comresearchgate.net For example, titanium tetrafluoride (TiF₄) has been reported as a catalyst for the direct amidation of carboxylic acids with amines. researchgate.net
The general procedure involves the activation of the carboxylic acid followed by the addition of the desired amine. This strategy has been employed to synthesize various N-substituted pyridine-2-carboxamides, such as N-methylpyridine-2-carboxamide derivatives. google.comnih.gov
Table 2: Common Peptide Coupling Reagents for Amidation
| Reagent Class | Examples | Notes |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Often used with HOBt to suppress side reactions. peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient coupling reagents. peptide.com |
These amidation strategies are central to building complex molecules and are widely used in medicinal chemistry to link the this compound scaffold to other molecular fragments.
Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, is a significant reaction for picolinic acid (pyridine-2-carboxylic acid) and its derivatives. The mechanism and rate of decarboxylation are highly dependent on the pH of the solution and the nature of the substituents on the pyridine (B92270) ring. cdnsciencepub.com
For 3-substituted picolinic acids, studies have shown that both electron-withdrawing and electron-releasing groups at the 3-position can accelerate the rate of decarboxylation compared to the unsubstituted parent acid. cdnsciencepub.com It is proposed that 3-amino- and 3-hydroxypicolinic acids decarboxylate through a mechanism involving initial protonation. cdnsciencepub.comresearchgate.net At lower acidities, the decarboxylation may proceed via a zwitterionic intermediate (ylide mechanism), which is characteristic of many picolinic acids. cdnsciencepub.comresearchgate.net In some cases, the decarboxylation of functionalized 2-pyridone-3-carboxylic acids can be achieved using potassium carbonate in toluene. nih.govresearchgate.net
The removal of the C2-carboxyl group provides a pathway to 4-amino-3-methylpyridine, a valuable building block in its own right. tcichemicals.comsigmaaldrich.com This decarboxylated intermediate opens up possibilities for alternative functionalizations at the now unsubstituted C2 position, although this is a less common strategy compared to derivatization of the original functional groups.
Reactions at the Amino Group
The 4-amino group is a potent nucleophile and a primary site for a variety of chemical transformations, including acylation, sulfonylation, and diazotization. cdnsciencepub.com
The amino group at the C4 position can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-substituted amides. researchgate.netnih.gov This reaction typically proceeds under basic conditions, often using a tertiary amine like triethylamine (B128534) as a base to neutralize the HCl generated when using acyl chlorides. nih.gov This transformation allows for the introduction of a wide array of acyl groups, significantly diversifying the molecular structure.
Similarly, sulfonylation of the amino group can be achieved by reacting it with sulfonyl chlorides in the presence of a base. This reaction yields sulfonamides, which are important functional groups in medicinal chemistry. The reactivity of the amino group in N-acylation is a key step for obtaining various compounds with potential pharmaceutical applications. researchgate.net
The 4-amino group of the pyridine ring can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a pyridine-4-diazonium salt. rsc.org This intermediate is highly reactive and serves as a versatile precursor for a range of functional group transformations.
The diazonium group is an excellent leaving group and can be displaced by various nucleophiles. For example:
Hydroxylation: The diazonium salt hydrolyzes rapidly in dilute acid to yield the corresponding 4-hydroxy derivative. rsc.org
Halogenation (Sandmeyer Reaction): In the presence of copper(I) halides (CuCl, CuBr), the diazonium group can be replaced by a halogen atom (Cl, Br) to produce 4-halo-3-methylpyridine-2-carboxylic acid. nih.govresearchgate.netresearchgate.net This classic transformation is a powerful tool for introducing halogens onto the pyridine ring. nih.gov The Sandmeyer reaction can be performed under mild conditions and is applicable to a variety of heterocyclic amines. researchgate.netresearchgate.net
These transformations significantly expand the synthetic utility of this compound, allowing for the introduction of functionalities that are otherwise difficult to install directly.
Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)
The 4-amino group of this compound can readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is a cornerstone of combinatorial chemistry, enabling the generation of large libraries of derivatives. The resulting imine bond is a versatile functional group that can be further modified, for instance, through reduction to form stable secondary amines.
The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The presence of the carboxylic acid and the pyridine nitrogen can influence the reaction rate and equilibrium. Studies on related aminopyridines and other heterocyclic amines demonstrate the broad applicability of this reaction. For example, the reaction of 4-amino-3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazole with various substituted aldehydes has been shown to produce a range of Schiff bases with potential biological activity. researchgate.net Similarly, Schiff bases derived from 3-hydroxypyridin-4-carboxaldehyde and L-alpha-amino esters have been synthesized and characterized. nih.gov
Table 1: Examples of Schiff Base Formation with Heterocyclic Amines
| Amine Reactant | Carbonyl Reactant | Product Type | Reference |
|---|---|---|---|
| 4-Amino-3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazole | Substituted Aldehydes | Triazole Schiff Base | researchgate.net |
| 2-Ethylaniline | 2-Hydroxybenzaldehyde | Phenol Schiff Base | nih.gov |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity governed by the electronic properties of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and thus generally deactivated towards electrophilic attack compared to benzene. youtube.com However, the substituents on the ring significantly influence the outcome. The 4-amino group is a strong activating group with a +R effect, directing electrophiles to the ortho and para positions (C3 and C5). Conversely, the 2-carboxylic acid group is a deactivating group (-I, -R effect), directing incoming electrophiles to the meta position (C3 and C5). The 3-methyl group is a weak activating group (+I effect).
The interplay of these effects suggests that electrophilic substitution would preferentially occur at the C5 position, which is ortho to the activating amino group and meta to the deactivating carboxylic acid group. The C3 position is sterically hindered by the adjacent methyl and carboxylic acid groups.
Nucleophilic Aromatic Substitution (SNA_r): Nucleophilic aromatic substitution is more facile on the electron-deficient pyridine ring, especially at the C2 and C4 positions (ortho and para to the ring nitrogen). youtube.comstackexchange.com The attack of a nucleophile at these positions results in a resonance-stabilized anionic intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com
In this compound, the C2 position is occupied by the carboxylic acid. The C4 position has the amino group, which is a poor leaving group. However, derivatization of the amino group or reaction under conditions that favor displacement could be possible. More likely, if a good leaving group were present at the C2 or C6 positions, nucleophilic substitution would be a viable derivatization strategy. For instance, studies on 3-halo-4-aminopyridines show they can undergo intramolecular nucleophilic aromatic substitution. nih.gov Similarly, the nitro group in methyl 3-nitropyridine-4-carboxylate can be displaced by various nucleophiles. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions Utilizing Pyridine-2-carboxylic Acid Derivatives
The carboxylic acid functional group at the C2 position provides a unique handle for metal-catalyzed cross-coupling reactions, particularly through decarbonylative pathways. nih.govnih.govwikipedia.org These reactions offer an alternative to traditional cross-couplings that typically rely on organohalides.
Suzuki, Stille, Heck, and Sonogashira Coupling Variants
Derivatives of this compound can participate in a variety of powerful palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. A decarbonylative Suzuki coupling of the carboxylic acid itself is a modern approach. nih.gov This involves the in situ activation of the carboxylic acid, followed by oxidative addition to a palladium(0) catalyst, decarbonylation to form a pyridyl-palladium intermediate, and subsequent reaction with a boronic acid. nih.gov This strategy has been successfully applied to a range of heterocyclic carboxylic acids. nih.gov Alternatively, the pyridine ring could be halogenated to provide a handle for a traditional Suzuki coupling.
Stille Coupling: The Stille reaction pairs an organotin compound with an organic electrophile. wikipedia.org Similar to the Suzuki reaction, a decarbonylative Stille coupling could be envisioned. The mild reaction conditions of the Stille coupling are compatible with a wide array of functional groups, including amines and carboxylic acids, making it a suitable method for the derivatization of this scaffold. thermofisher.comlibretexts.org
Heck Reaction: The Heck reaction forms a substituted alkene from an unsaturated halide and an alkene. wikipedia.org A decarbonylative Heck reaction of pyridine-2-carboxylic acids allows for the direct alkenylation of the pyridine ring. The carboxylate group itself can also act as a directing group in some Heck reactions, enabling arylation of hindered olefins. nih.gov An amino-Heck reaction is another variant where a nitrogen-carbon bond is formed. wikipedia.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org Decarbonylative Sonogashira coupling of carboxylic acids has emerged as a powerful tool to synthesize arylalkynes. rsc.orgnih.gov This would allow for the direct introduction of an alkyne moiety at the C2 position of the pyridine ring, providing a valuable precursor for further transformations.
Table 2: Overview of Potential Cross-Coupling Reactions
| Reaction | Coupling Partners | Key Feature for Application |
|---|---|---|
| Suzuki-Miyaura | Pyridyl-COOH derivative + Boronic Acid | Decarbonylative coupling nih.gov |
| Stille | Pyridyl-COOH derivative + Organostannane | Decarbonylative coupling, functional group tolerance thermofisher.com |
| Heck | Pyridyl-COOH derivative + Alkene | Decarbonylative alkenylation |
C-H Activation Strategies for Peripheral Functionalization
Direct C-H activation is a modern and efficient strategy for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials. beilstein-journals.orgresearchgate.net For this compound, several C-H bonds on the pyridine ring are potential sites for functionalization.
The regioselectivity of C-H activation is often controlled by the use of a directing group. The pyridine nitrogen itself can direct ortho-C-H functionalization at the C2 and C6 positions. However, the C2 position is already substituted. The carboxylic acid group at the C2 position can also serve as a directing group, typically for functionalization at the adjacent C3 position. nih.gov Given the existing methyl group at C3, this pathway may be sterically hindered.
A more promising approach would be the functionalization of the C5 and C6 positions. The amino group at C4 could potentially direct C-H activation to the C5 position. Furthermore, strategies for meta-C-H functionalization of pyridines have been developed, which could enable derivatization at the C5 position relative to the directing nitrogen atom. researchgate.net Carboxylate-assisted C-H activation, where the carboxylate group facilitates the reaction, has been demonstrated with various transition metals like copper, palladium, and ruthenium. rsc.org This highlights the potential to selectively introduce new substituents onto the pyridine core of this compound, further expanding its synthetic utility.
Advanced Spectroscopic and Structural Characterization of 4 Amino 3 Methylpyridine 2 Carboxylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Comprehensive 1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HSQC, HMBC, NOESY) NMR Analysis
No published data containing ¹H, ¹³C, or ¹⁵N NMR chemical shifts or 2D correlation maps for this compound could be retrieved.
Conformational Analysis and Tautomeric Studies in Solution via NMR
No studies utilizing NMR to investigate the solution-state conformation or tautomeric equilibria of this molecule were found.
Single Crystal X-ray Diffraction Studies
Elucidation of Solid-State Molecular Geometry and Conformation
A search of crystallographic databases yielded no single-crystal X-ray structures for this compound, preventing an analysis of its solid-state geometry, bond lengths, and bond angles.
Analysis of Crystal Packing, Hydrogen Bonding Networks, and Intermolecular Interactions
Without crystal structure data, an analysis of the crystal packing, hydrogen bonding, or other intermolecular interactions is not possible.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
No high-resolution mass spectrometry data providing exact mass determination or detailing the fragmentation patterns of this compound could be located in the searched literature.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Characterization
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structure. By probing the vibrational modes of a molecule, these methods provide detailed information about the presence of specific functional groups and the nature of intermolecular interactions, such as hydrogen bonding.
In the study of pyridine (B92270) derivatives, FT-IR and Raman spectroscopy are instrumental in identifying the characteristic vibrations of the pyridine ring, as well as those of its substituents. For instance, the FT-IR spectrum of a related compound, 3-methylpyridine-2-carboxylic acid, has been recorded and analyzed in the 4000–450 cm⁻¹ range. researchgate.net Theoretical calculations using density functional theory (DFT) have been employed to compute the optimized geometry and vibrational frequencies, which show good agreement with experimental data. researchgate.net
The amino group (-NH₂) typically exhibits characteristic stretching vibrations in the FT-IR spectrum. In studies of similar amino-substituted pyridine compounds, the N-H stretching vibrations are generally observed in the range of 3500–3200 cm⁻¹. mdpi.com For example, in complexes of 2-amino-3-methylpyridine (B33374), the NH₂ stretching vibrations appear as distinct peaks. mdpi.com The C=C stretching vibrations of the pyridine ring are typically found at lower wavenumbers. researchgate.net
The carboxyl group (-COOH) also presents distinct vibrational signatures. The O-H stretch of the carboxylic acid is known to be broad and typically appears in the region of 3500-2500 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration of a carboxylic acid is strong and is characteristically observed near 1710 cm⁻¹. libretexts.org
Hydrogen bonding significantly influences the vibrational frequencies of the involved functional groups. In the solid state, carboxylic acids often exist as hydrogen-bonded dimers, which markedly alters the position and shape of the O-H and C=O stretching bands in the IR spectrum. libretexts.org Similarly, the N-H stretching frequencies of the amino group are sensitive to hydrogen bonding interactions. In the crystal structure of a related compound, 2-amino-4-methylpyridinium 6-carboxypyridine-2-carboxylate methanol (B129727) monosolvate, extensive intermolecular hydrogen bonding involving N-H···O and O-H···O interactions plays a crucial role in stabilizing the crystal packing. researchgate.net
Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for studying the vibrations of non-polar bonds and symmetric stretching modes. The Raman spectra of amino acids and peptides have been successfully simulated using machine learning models based on DFT calculations, demonstrating the power of computational methods in interpreting complex vibrational data. nih.gov For 2-amino-3-methylpyridine, both experimental and theoretical studies of its vibrational spectra have been conducted to understand its structural and electronic properties. researchgate.net
A detailed interpretation of the vibrational spectra of related molecules is often supported by potential energy distribution (PED) analysis, which assigns the calculated vibrational frequencies to specific internal coordinates of the molecule. This allows for a more precise understanding of the nature of each vibrational mode. nanoient.org
Table 1: Characteristic Vibrational Frequencies for Functional Groups in Pyridine Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |
| Amino (-NH₂) | N-H Stretch | 3500 - 3200 | mdpi.com |
| Carboxyl (-COOH) | O-H Stretch | 3500 - 2500 (broad) | libretexts.org |
| Carboxyl (-COOH) | C=O Stretch | ~1710 | libretexts.org |
| Pyridine Ring | C=C Stretch | 1504 - 1456 | researchgate.net |
| Pyridine Ring | C=N Stretch | ~1602 | researchgate.net |
Electronic Spectroscopy (UV-Vis) and Photophysical Properties
Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.
For carboxylic acids that lack extensive conjugation, the primary absorption occurs at wavelengths around 210 nm, which is often too low to be practically useful for detailed analysis. libretexts.org However, the presence of aromatic rings, such as the pyridine ring in 4-amino-3-methylpyridine-2-carboxylic acid, and other chromophoric groups can shift the absorption to higher wavelengths.
In studies of related pyridine derivatives, UV-Vis spectroscopy has been used to characterize their electronic properties. For example, coordination complexes of 2-amino-3-methylpyridine with silver(I) and copper(II) exhibit UV spectral bands. mdpi.com The complex with Cu(CH₃COO)₂ showed a λmax at 230 and 292 nm, while the silver complex had bands at 240 and 296 nm. mdpi.com
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict and interpret the electronic spectra of molecules. nanoient.org These calculations can help assign the observed absorption bands to specific electronic transitions, such as n → π* or π → π* transitions. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide information about the electronic reactivity and the nature of the electronic transitions. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of absorption. nanoient.org
For a related compound, 4-amino-3,6-dichloro-2-pyridinecarboxylic acid, DFT calculations revealed a band gap of 4.89 eV, corresponding to an absorption at 253.54 nm. scholarsresearchlibrary.com This suggests that the electronic transitions in these types of molecules occur in the UV region.
The photophysical properties of a molecule, which include processes like fluorescence and phosphorescence, are also studied to understand its behavior upon electronic excitation. Some coordination complexes of 2-amino-3-methylpyridine have been found to be luminescent, indicating that they can emit light after absorbing it. mdpi.com
Table 2: UV-Vis Absorption Data for Related Pyridine Compounds
| Compound | λmax (nm) | Solvent/State | References |
| 2-Amino-3-methylpyridine-Cu(CH₃COO)₂ complex | 230, 292 | Not specified | mdpi.com |
| 2-Amino-3-methylpyridine-AgNO₃ complex | 240, 296 | Not specified | mdpi.com |
| 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid | 253.54 (calculated) | Not specified | scholarsresearchlibrary.com |
Computational and Theoretical Investigations of 4 Amino 3 Methylpyridine 2 Carboxylic Acid
Conformational Landscape Analysis and Potential Energy Surfaces
Molecules with rotatable single bonds, such as the C-C bond connecting the carboxylic acid group to the pyridine (B92270) ring in 4-amino-3-methylpyridine-2-carboxylic acid, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify all stable conformers and map the potential energy surface (PES) that describes the energy changes as the molecule transitions between them. This is crucial for understanding a molecule's flexibility and the predominant shapes it will adopt, which influences its physical properties and biological activity. A molecular modeling study on related sulfonic acid derivatives of pyridine-2-carboxylic acid highlights the importance of such analysis in understanding molecular geometry. nih.gov
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, researchers can elucidate detailed reaction mechanisms. Transition state calculations identify the highest energy point along a reaction coordinate, known as the transition state structure. The energy of this state determines the activation energy of the reaction, which governs its rate. This methodology could be applied to understand potential synthetic routes or degradation pathways for this compound, although no such specific studies were identified in the search.
Molecular Modeling and Dynamics Simulations for Ligand-Binding Motifs (non-clinical)
Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are used to study how a molecule (a ligand) might interact with a receptor or another molecule. In a non-clinical context, this involves using model systems to understand fundamental binding interactions.
Molecular dynamics simulations model the movement of atoms and molecules over time, providing a detailed view of the stability and nature of intermolecular interactions. For this compound, simulations could analyze its interactions with simple model systems, such as a metal ion or a simple organic molecule. These simulations would reveal the specific hydrogen bonds, electrostatic interactions, and van der Waals forces that govern its binding behavior. This information is foundational for designing molecules with specific binding properties. Studies on related 2-amino-3-methylpyridine (B33374) complexes demonstrate how these interactions are analyzed to understand the structure of larger molecular assemblies. mdpi.comnih.gov
Conformational Flexibility and Dynamics
The rotation of the carboxylic acid group around the C2-C(arboxylic) single bond is a key determinant of the molecule's conformational flexibility. This rotation is subject to steric hindrance from the adjacent methyl group at the C3 position and potential intramolecular hydrogen bonding between the carboxylic acid's hydroxyl group and the nitrogen atom of the pyridine ring or the amino group at the C4 position. Theoretical calculations on related substituted pyridines suggest that the planar conformation, where the carboxylic acid group is coplanar with the pyridine ring, is often the most stable due to favorable resonance stabilization. However, slight out-of-plane rotations are typically low in energy, indicating a degree of flexibility.
Similarly, the amino group at the C4 position possesses rotational freedom around the C4-N bond. The orientation of the amino group can influence the molecule's hydrogen bonding capabilities and its electronic properties. The rotation of the methyl group at the C3 position is generally considered to have a lower energy barrier compared to the carboxylic acid and amino groups. However, its orientation can still impact the local steric environment and fine-tune the energies of different conformers.
A potential energy surface (PES) scan, a common computational technique, can be employed to map the energy of the molecule as a function of the dihedral angles of its substituent groups. For this compound, a two-dimensional PES could be generated by systematically varying the dihedral angles of the carboxylic acid and amino groups, while optimizing the rest of the molecular geometry at each step. This would reveal the global and local energy minima, corresponding to the most stable and metastable conformers, respectively, as well as the transition states that connect them.
Based on studies of analogous compounds, the following data tables present hypothetical, yet plausible, research findings that could be expected from a detailed computational analysis of this compound.
Table 1: Calculated Rotational Barriers for Substituent Groups in this compound
| Rotational Group | Dihedral Angle | Method | Calculated Barrier (kcal/mol) |
| Carboxylic Acid | C3-C2-C(O)OH | DFT/B3LYP | 5.8 |
| Amino Group | C3-C4-NH2 | DFT/B3LYP | 3.2 |
| Methyl Group | C2-C3-CH3 | DFT/B3LYP | 1.5 |
This table is generated based on plausible computational results for illustrative purposes.
Table 2: Relative Energies of Predicted Stable Conformers of this compound
| Conformer | Carboxylic Acid Orientation | Amino Group Orientation | Relative Energy (kcal/mol) |
| A | Planar, H-bonded to N(ring) | Planar | 0.00 (Global Minimum) |
| B | Perpendicular | Planar | 2.1 |
| C | Planar, H-bonded to NH2 | Non-planar | 3.5 |
| D | Perpendicular | Non-planar | 4.8 |
This table is generated based on plausible computational results for illustrative purposes.
Applications of 4 Amino 3 Methylpyridine 2 Carboxylic Acid As a Building Block in Complex Chemical Systems
Precursor in the Synthesis of Substituted Pyridine-Containing Heterocycles
The structure of 4-amino-3-methylpyridine-2-carboxylic acid makes it a valuable starting material for the synthesis of a wide array of substituted pyridine-containing heterocycles. The presence of the amino and carboxylic acid functional groups allows for a range of chemical modifications. The amino group can be a nucleophile or can be transformed into other functional groups, while the carboxylic acid group can participate in esterification, amidation, and decarboxylation reactions.
The strategic placement of the methyl, amino, and carboxylic acid groups on the pyridine (B92270) ring influences the regioselectivity of subsequent reactions, enabling the controlled synthesis of specifically substituted pyridines. For instance, the amino group at the 4-position and the carboxylic acid at the 2-position can be utilized to construct fused heterocyclic systems. The Vilsmeier-Haack reaction, for example, can introduce a carbaldehyde group at the 3-position of related imidazo/pyridine rings, which can then undergo further condensation reactions to form more complex heterocyclic structures. researchgate.net The synthesis of pyrido[1,2-α]pyrimidin-4-ones through rhodium(III)-catalyzed C-H activation of imines formed from 2-aminopyridines demonstrates the utility of substituted aminopyridines in creating fused ring systems. nih.gov While not directly involving this compound, this methodology highlights the potential for similar transformations.
Furthermore, the core pyridine structure can be modified through reactions such as oxidation of the amino group to a nitro derivative or reduction of the carboxylic acid to an alcohol. These transformations open up pathways to a diverse range of pyridine derivatives with tailored electronic and steric properties. The synthesis of 2-chloro-3-amino-4-methylpyridine, a key intermediate for nevirapine, from related starting materials showcases the industrial relevance of substituted aminopyridines. researchgate.net
Role in Natural Product Synthesis and Analogue Development
While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in various biologically active compounds. The aminopyridine-carboxylic acid framework is a key feature in many natural products and their synthetic analogues. The development of peptidomimetics, for example, often incorporates amino acid-like structures, and 3-aminopyridin-2(1H)-ones, which can be derived from related precursors, contain an amino acid amide fragment. nih.gov
The synthesis of analogues of natural products often involves the modification of a core heterocyclic structure to improve biological activity or other properties. The functional groups of this compound provide convenient handles for such modifications. For instance, the amino group can be acylated or alkylated, and the carboxylic acid can be converted to esters or amides, leading to a library of analogues for structure-activity relationship studies.
Intermediate for Ligand Synthesis in Metal Coordination Chemistry
The bifunctional nature of this compound, possessing both a nitrogen-containing heterocycle and a carboxylic acid group, makes it an excellent intermediate for the synthesis of chelating ligands for metal coordination chemistry. sigmaaldrich.com The pyridine nitrogen and the carboxylate oxygen can coordinate to a metal center, forming stable chelate rings.
Investigation of Coordination Modes and Supramolecular Assemblies
The coordination of ligands derived from this compound to metal ions can result in various coordination modes and the formation of intricate supramolecular assemblies. The ligand can coordinate in a monodentate fashion through either the pyridine nitrogen or the carboxylate group, or in a bidentate chelating manner. researchgate.net Furthermore, the amino group can act as a bridging ligand, connecting two metal centers and leading to the formation of coordination polymers. mdpi.comresearchgate.net The study of samarium(III) complexes with pyridine-carboxylic acid derivatives has revealed diverse coordination modes, leading to the formation of one-dimensional coordination polymers. researchgate.net The specific coordination mode adopted depends on factors such as the nature of the metal ion, the solvent system, and the reaction conditions. nih.gov
Building Block for Advanced Materials and Polymers
The ability of this compound to act as a versatile linker makes it a valuable building block for the construction of advanced materials and polymers, particularly metal-organic frameworks (MOFs) and coordination polymers. sigmaaldrich.comresearchgate.net
Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-organic frameworks are a class of porous materials constructed from metal ions or clusters connected by organic linkers. The rigid and directional nature of the pyridine ring in this compound, combined with its multiple coordination sites, makes it an ideal candidate for the synthesis of MOFs and coordination polymers. The resulting frameworks can exhibit a range of topologies and properties, depending on the coordination geometry of the metal ion and the connectivity of the linker. rsc.orgnih.gov
The synthesis of MOFs using amino-functionalized carboxylate ligands has been shown to yield novel frameworks with interesting properties, such as fluorescence and gas adsorption capabilities. frontiersin.org The presence of the amino group in the linker can also serve as a site for post-synthetic modification, allowing for the introduction of additional functionality into the MOF. rsc.org The use of pyridine-dicarboxylate ligands in the synthesis of coordination polymers with lanthanide ions has resulted in the formation of 3D structures with temperature-dependent phases. nih.gov
Below is a table summarizing the types of coordination polymers that can be potentially formed using linkers similar to this compound.
| Metal Ion | Linker Type | Resulting Structure | Dimensionality | Reference |
| Sm(III) | Picolinic acid derivative | Anionic coordination polymer | 1D | researchgate.net |
| Cu(II) | Pyridine-2,6-dicarboxylic acid | Tetranuclear coordination polymer | Polymeric | researchgate.net |
| Zn(II) | 4-Hydroxypyridine-2,6-dicarboxylic acid | 2D (4,4) net | 2D | nih.gov |
| Ln(III) | Quinoline-2,4-dicarboxylate | Isostructural coordination polymers | 3D | nih.gov |
| Cd(II) | Amino-functionalized dicarboxylate | 3D framework | 3D | frontiersin.org |
Analytical Method Development for 4 Amino 3 Methylpyridine 2 Carboxylic Acid
Chromatographic Techniques
Chromatographic methods are central to the separation and analysis of 4-amino-3-methylpyridine-2-carboxylic acid from various matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each play a distinct role in the analytical workflow.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a primary technique for the quantification and purity assessment of pyridinecarboxylic acid isomers. helixchrom.com For compounds like this compound, which are polar and ionizable, mixed-mode chromatography combining reversed-phase and cation-exchange mechanisms is particularly effective. helixchrom.com This approach allows for the separation of closely related isomers by exploiting subtle differences in their hydrophobicity and ionic characteristics. helixchrom.com
Method development often involves the use of core-shell columns, which provide high efficiency and speed. helixchrom.com The mobile phase composition, including the organic modifier (like acetonitrile), buffer concentration, and pH, are critical parameters that are optimized to achieve the desired retention and resolution. helixchrom.comresearchgate.net Validation of an HPLC method typically includes assessing parameters such as selectivity, precision, accuracy, linearity, and stability of the analyte to ensure the reliability of the results. ptfarm.pl
A study on related pyridine (B92270) derivatives utilized an octadecyl (C18) column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 2.0, with UV detection at 239 nm. ptfarm.pl For the analysis of similar compounds, a C18 column with a mobile phase of acetonitrile and water has also been reported. researchgate.net
Table 1: HPLC Method Parameters for Analysis of Related Pyridine Carboxylic Acids
| Parameter | Condition 1 | Condition 2 | Reference |
|---|---|---|---|
| Stationary Phase | Core-shell mixed-mode C18 | Octadecyl (C18) | helixchrom.comptfarm.pl |
| Mobile Phase | Acetonitrile/Buffer | Acetonitrile/Phosphate Buffer (pH 2.0) | helixchrom.comptfarm.pl |
| Detection | UV, MS, CAD, ELSD | UV (239 nm) | helixchrom.comptfarm.pl |
Gas Chromatography (GC) for Volatile Derivatives and Purity Assessment
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, its volatile derivatives can be readily analyzed. Silylation is a common derivatization procedure for GC analysis of carboxylic acids, converting them into more volatile trimethylsilyl (B98337) (TMS) esters. lmaleidykla.lt Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. lmaleidykla.lt
The purity of related compounds, such as 4-amino-3-methylpyridine, has been assessed using GC, with reported purities greater than 98.0%. tcichemicals.com For the analysis of aminopyridine isomers, a GC method using a nitrogen-phosphorous detector (NPD) has been developed, which offers high sensitivity for nitrogen-containing compounds. osha.gov This method involved extraction with an aqueous sodium hydroxide (B78521) solution prior to GC analysis. osha.gov
Table 2: GC Method Details for Related Aminopyridines
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Gas Chromatography with Nitrogen-Phosphorous Detector (GC/NPD) | osha.gov |
| Sample Preparation | Extraction with 0.1 N NaOH | osha.gov |
| Derivatization | Not required for aminopyridines | osha.gov |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique often employed to monitor the progress of chemical reactions. For the synthesis or modification of this compound, TLC can be used to quickly assess the consumption of starting materials and the formation of products.
In the analysis of related pyrrolo[3,4-c]pyridine derivatives, TLC was used to separate the main compound from its degradation products. ptfarm.pl The study utilized silica (B1680970) gel 60 F254 plates and a mobile phase consisting of butanol, acetic acid, and water. ptfarm.pl This system allowed for the effective visualization and differentiation of the various components in the reaction mixture. ptfarm.pl
Spectrophotometric Quantification Methods
UV-Vis spectrophotometry can be a straightforward method for the quantification of compounds that possess a suitable chromophore. A study on a related pyrrolo[3,4-c]pyridine derivative details a UV spectrophotometric analysis in 0.01 mole/L hydrochloric acid. ptfarm.pl The quantification was based on determining the specific absorption coefficients at analytical wavelengths of 225, 285, and 350 nm. ptfarm.pl This approach, while less specific than chromatographic methods, can be useful for rapid quantification in solutions where the target analyte is the primary absorbing species.
Electrochemical Detection Methods
While specific electrochemical detection methods for this compound are not extensively detailed in the provided search results, the general principles of electrochemistry can be applied. The amino and carboxylic acid groups are electrochemically active and could potentially be oxidized or reduced at an electrode surface. This would allow for the development of voltammetric or amperometric methods for its detection. The feasibility and specifics of such a method would require dedicated research to determine optimal electrode materials, pH, and potential ranges.
Sample Preparation and Derivatization Strategies for Analytical Purposes
Effective sample preparation is critical for accurate and reliable analytical results, particularly when dealing with complex matrices. For GC analysis of carboxylic acids, derivatization is often necessary to increase volatility and improve chromatographic behavior. lmaleidykla.ltnih.gov
Derivatization for GC Analysis: Silylation is a widely used derivatization technique for carboxylic acids. lmaleidykla.lt Reagents like BSTFA convert the carboxylic acid group into a less polar and more volatile silyl (B83357) ester. lmaleidykla.lt The reaction conditions, including the solvent and reaction time, need to be optimized for complete derivatization. lmaleidykla.lt For some aminopyridines, direct analysis by GC is possible without derivatization, especially when using a sensitive detector like an NPD. osha.gov
Derivatization for LC Analysis: For liquid chromatography, derivatization can be employed to enhance detection sensitivity, particularly for fluorescence or mass spectrometry (MS) detection. nih.gov While not always necessary for UV detection of pyridine carboxylic acids, derivatization of the carboxylic acid group can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency in MS. nih.gov Common derivatization reactions for carboxylic acids include esterification and amidation. nih.govnih.gov For instance, amino acids have been esterified using 3 N hydrochloric acid in n-butanol at 65°C for 15 minutes to facilitate HPLC-MS/MS analysis. nih.gov
Sample Extraction: Extraction methods are employed to isolate the analyte of interest from the sample matrix. For the analysis of aminopyridines from air samples, collection on sulfuric acid-coated glass fiber filters followed by extraction with 0.1 N sodium hydroxide has been shown to be effective. osha.gov The mean extraction efficiency for aminopyridines using this method was reported to be around 97%. osha.gov
Future Research Directions and Unexplored Avenues for 4 Amino 3 Methylpyridine 2 Carboxylic Acid
Development of Novel and Sustainable Synthetic Routes
While classic methods for pyridine (B92270) synthesis, such as the Hantzsch condensation, are well-established, there is a growing need for more sustainable and efficient synthetic protocols. beilstein-journals.orgnih.gov Future research into the synthesis of 4-amino-3-methylpyridine-2-carboxylic acid could focus on the following areas:
Catalytic Green Processes: The development of catalytic processes using earth-abundant metals or organocatalysts could provide a more environmentally friendly alternative to traditional methods that often rely on stoichiometric reagents and harsh conditions. google.com For instance, pyridine-2-carboxylic acid has been shown to act as an efficient catalyst in multi-component reactions, suggesting that derivatives like this compound could also possess interesting catalytic properties. nih.govrsc.org
Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved safety, scalability, and product consistency. Exploring the synthesis of this compound in a flow reactor could lead to a more efficient and scalable manufacturing process.
Bio-based Feedstocks: Investigating the use of renewable starting materials for the synthesis of the pyridine core would align with the principles of green chemistry. The development of bio-based aromatic chemicals is crucial for transitioning towards more sustainable chemical production. wur.nl
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Green Processes | Reduced waste, lower energy consumption, use of renewable catalysts. | Development of novel catalysts (organo- or metal-based) for pyridine ring formation. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction conditions in a continuous flow environment. |
| Bio-based Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Identification and conversion of renewable starting materials into pyridine precursors. |
Exploration of New Reactivity Patterns and Derivatization Pathways
The functional groups present in this compound—the amino group, the carboxylic acid, and the pyridine ring itself—offer multiple sites for chemical modification. Future research could explore:
Bifunctional Reactivity: The presence of both an amino and a carboxylic acid group allows this molecule to act as a versatile building block. For example, it can be used to synthesize novel macrocycles or polymers through condensation reactions. mdpi.com The interplay between the nucleophilic amino group and the electrophilic carboxylic acid could be exploited to develop novel intramolecular cyclization reactions, leading to new heterocyclic systems.
N-Aminopyridinium Salts: The pyridine nitrogen can be aminated to form N-aminopyridinium salts. These salts are bifunctional reagents that can act as both N-centered nucleophiles and participate in reductive N-N bond cleavage, making them valuable intermediates in organic synthesis. nih.gov
Metal-Catalyzed Cross-Coupling: The pyridine ring can be functionalized through various metal-catalyzed cross-coupling reactions. This would allow for the introduction of a wide range of substituents, leading to a library of new derivatives with diverse properties. nih.gov
Derivatization of Functional Groups: The amino and carboxylic acid groups can be readily derivatized to form amides, esters, and other functional groups. nih.govresearchgate.net This would not only allow for the fine-tuning of the molecule's properties but could also be used to attach it to other molecules of interest, such as biomolecules or polymers. chemimpex.com
Application in Emerging Fields of Chemical Science and Technology
Given the broad spectrum of biological activities exhibited by pyridine derivatives, this compound and its derivatives are likely to find applications in several emerging fields: nih.govnih.gov
Medicinal Chemistry: Aminopyridine derivatives have shown promise as treatments for a variety of conditions, including neurological disorders. chemimpex.comrsc.org The structural features of this compound make it an attractive scaffold for the design of new therapeutic agents. For instance, pyridine carboxylic acid derivatives are key components in a number of approved drugs. nih.gov Future research could focus on synthesizing and screening a library of its derivatives for activity against a range of biological targets. The development of new cholinesterase inhibitors for the treatment of Alzheimer's disease is one potential area of application. nih.govmdpi.com
Materials Science: Pyridine derivatives are used in the synthesis of a variety of materials, including polymers and metal-organic frameworks (MOFs). mdpi.compipzine-chem.com The ability of this compound to coordinate with metal ions through its pyridine nitrogen and carboxylic acid group makes it a promising ligand for the construction of novel MOFs with potential applications in gas storage, separation, and catalysis. nih.gov
Agrochemicals: Many commercial herbicides and insecticides are based on a pyridine core. nbinno.com The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles. chemimpex.com
| Field of Application | Potential Role of this compound |
| Medicinal Chemistry | Scaffold for the design of new drugs, particularly for neurological disorders. |
| Materials Science | Building block for the synthesis of novel polymers and metal-organic frameworks. |
| Agrochemicals | Lead compound for the development of new herbicides and insecticides. |
Advanced Computational Studies for Predictive Design
Computational chemistry and in silico methods are powerful tools for accelerating the discovery and development of new molecules. auctoresonline.org For this compound, these approaches could be used to:
Predict Physicochemical Properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate a wide range of properties, including molecular geometry, electronic structure, and reactivity. mdpi.com This information can be used to predict the behavior of the molecule in different environments and to guide the design of new derivatives with desired properties.
Virtual Screening and Drug Design: In silico docking studies can be used to predict how derivatives of this compound might interact with biological targets. nih.govnih.gov This can help to prioritize which compounds to synthesize and test, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of new derivatives based on their chemical structure. nih.gov
Materials Design: Computational modeling can be used to predict the properties of materials derived from this compound, such as the porosity and stability of MOFs. mdpi.com This can help to guide the synthesis of new materials with tailored properties for specific applications.
| Computational Method | Application |
| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reactivity. mdpi.com |
| Molecular Docking | Prediction of binding affinity to biological targets. nih.govnih.gov |
| QSAR | Prediction of biological activity based on chemical structure. nih.gov |
Q & A
Basic: What are the recommended synthetic routes for 4-amino-3-methylpyridine-2-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer:
Synthesis typically involves multi-step functionalization of pyridine precursors. A common approach includes:
- Step 1: Methylation at the 3-position using alkylating agents (e.g., methyl iodide) under basic conditions.
- Step 2: Nitration or amination at the 4-position, followed by reduction (e.g., catalytic hydrogenation) to introduce the amino group.
- Step 3: Carboxylic acid introduction via oxidation of a methyl or hydroxymethyl substituent at the 2-position using KMnO₄ or RuO₄ under controlled pH .
Yield Optimization: - Use anhydrous solvents (e.g., THF, DMF) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .
Basic: How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Purity Analysis:
- Structural Confirmation:
- ¹H/¹³C NMR: Key signals include:
- Pyridine ring protons (δ 7.5–8.5 ppm, aromatic region).
- Carboxylic acid proton (broad, δ ~12–13 ppm in DMSO-d₆).
- Methyl group (δ ~2.5 ppm, singlet) .
- FT-IR: Confirm carboxylic acid (-COOH) stretch at ~2500–3000 cm⁻¹ and C=O at ~1700 cm⁻¹ .
Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved across different studies?
Methodological Answer:
Discrepancies often arise from solvent effects, pH, or tautomerism. To address:
- Standardize Conditions: Acquire NMR in consistent solvents (e.g., DMSO-d₆ or CDCl₃) and pH (neutral vs. acidic).
- Variable Temperature (VT) NMR: Probe tautomeric equilibria (e.g., keto-enol shifts in carboxylic acids) .
- Cross-Validate with MS/MS: Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 168.066 for C₈H₈N₂O₂) .
Advanced: What mechanistic insights guide the use of this compound in coordination chemistry or drug design?
Methodological Answer:
- Coordination Chemistry: The amino and carboxylic acid groups act as bidentate ligands. Example: Silver complexes (e.g., [Ag(L)₂]NO₃) show antimicrobial activity via DNA interaction .
- Drug Design: The pyridine-carboxylic acid scaffold mimics bioactive motifs (e.g., kinase inhibitors). Rational modifications:
Advanced: How do researchers mitigate instability issues (e.g., decarboxylation) during storage or reactions?
Methodological Answer:
- Storage: Keep at –20°C under nitrogen, sealed with desiccants (silica gel) to prevent moisture absorption .
- Reaction Stability:
- Avoid prolonged heating (>80°C) in acidic/basic conditions.
- Use radical scavengers (e.g., BHT) during oxidation steps .
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
- PPE: Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Spill Management: Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite) .
Advanced: How can computational methods (e.g., DFT) predict reactivity or spectroscopic properties?
Methodological Answer:
- DFT Calculations (Gaussian/B3LYP):
- Optimize geometry and calculate NMR chemical shifts (referencing TMS).
- Predict reaction pathways (e.g., decarboxylation activation energy) .
- Molecular Docking (AutoDock Vina): Screen interactions with biological targets (e.g., enzymes) using the carboxylic acid as an anchor .
Basic: What solvents are compatible with this compound for solubility studies?
Methodological Answer:
- High Solubility: DMSO, methanol, and aqueous buffers (pH 4–7).
- Low Solubility: Hexane, diethyl ether.
- Experimental Protocol: Perform phase-solubility analysis at 25°C, monitoring by UV-Vis (λ ~260 nm for pyridine) .
Advanced: How do steric effects from the 3-methyl group influence regioselectivity in further derivatization?
Methodological Answer:
- Steric Hindrance: The 3-methyl group directs electrophilic substitution (e.g., nitration) to the 5-position.
- Experimental Validation: Compare reaction outcomes with/without methyl via LC-MS and X-ray crystallography .
Advanced: What strategies reconcile low yields in amide coupling reactions involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
